molecular formula C26H26N2 B10936718 1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10936718
M. Wt: 366.5 g/mol
InChI Key: ZQOGEVNCSIRSLU-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:

    Solvent: Ethanol, methanol, or acetic acid

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorination using thionyl chloride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties

    Medicine: Explored for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways

    Receptor Binding: Binding to specific receptors to modulate biological responses

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

1-benzyl-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C26H26N2/c1-18-10-12-23(14-20(18)3)25-16-26(24-13-11-19(2)21(4)15-24)28(27-25)17-22-8-6-5-7-9-22/h5-16H,17H2,1-4H3

InChI Key

ZQOGEVNCSIRSLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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